Echinocandin B (ECB) is a naturally occurring lipopeptide antifungal agent primarily produced by various species of the fungus Aspergillus, such as Aspergillus nidulans [, , ] and Aspergillus pachycristatus [, , ]. It belongs to the echinocandin family, a group of cyclic lipopeptides known for their potent antifungal activity []. ECB is considered a valuable precursor for the synthesis of clinically relevant antifungal drugs like anidulafungin [, , , , ].
Echinocandin B was first isolated from the fermentation products of Aspergillus nidulans. The biosynthetic gene cluster responsible for its production has been identified, allowing for deeper insights into its synthesis and potential modifications to enhance efficacy and reduce toxicity. Research has focused on elucidating the genetic and biochemical pathways involved in its biosynthesis, which is essential for understanding how to engineer improved derivatives.
Echinocandin B is classified as a non-ribosomal peptide antibiotic. It falls under the broader category of echinocandins, which includes other derivatives such as caspofungin, anidulafungin, and micafungin. These compounds are characterized by their cyclic lipopeptide structure and are notable for their unique mechanism of action against fungal pathogens.
The biosynthesis of echinocandin B involves a complex pathway that utilizes non-ribosomal peptide synthetases (NRPSs). The key genes identified in the biosynthetic gene cluster include ecdA, which encodes a six-module NRPS responsible for assembling the core structure of echinocandin B. The synthesis begins with the activation of L-ornithine and linoleate, followed by sequential incorporation of various amino acids and modifications through tailoring enzymes.
Technical Details:
Echinocandin B features a complex molecular structure characterized by multiple hydroxyl groups and a cyclic lipopeptide backbone. Its molecular formula is , with a molecular weight of approximately 1042.57 g/mol. The structure consists of a cyclic hexapeptide linked to a fatty acid side chain, which contributes to its biological activity.
The synthesis of echinocandin B involves several key reactions:
Technical Details:
Echinocandin B exerts its antifungal effects primarily through inhibition of β-(1,3)-D-glucan synthase, an enzyme critical for cell wall integrity in fungi. By disrupting glucan synthesis, echinocandin B compromises cell wall formation, leading to osmotic instability and ultimately cell lysis.
Echinocandin B is typically presented as a white to off-white powder. It is soluble in dimethyl sulfoxide but has limited solubility in water, which poses challenges for oral administration.
Echinocandin B is widely used in clinical settings as a first-line treatment for invasive candidiasis and other systemic fungal infections due to its potent antifungal activity and favorable safety profile compared to older antifungal agents like amphotericin B.
Echinocandin B (ECB) was first isolated in 1974 by researchers at Ciba-Geigy AG (Switzerland) as a secondary metabolite of the fungal strain Aspergillus nidulans var. echinulatus (strain A 32204) [3] [6]. Independently, teams from Sandoz AG (Switzerland) and Eli Lilly & Co. (USA) reported its discovery from Aspergillus rugulosus (NRRL 8039 and NRRL 8113, respectively) shortly thereafter [1] [3]. Initial identification relied on fermentation broths screened for antifungal activity, where ECB emerged as a potent anti-yeast agent. The compound was distinguished by its cyclic lipopeptide structure and its ability to cause rapid lysis of growing Candida albicans cells, suggesting a unique mechanism distinct from existing polyene antifungals [1] [6].
Table 1: Early Producer Strains of Echinocandin B
Fungal Species | Strain Designation | Research Institution | Year Reported |
---|---|---|---|
Aspergillus nidulans | var. echinulatus A 32204 | Ciba-Geigy AG | 1974 |
Aspergillus rugulosus | NRRL 8039 | Sandoz AG | 1976 |
Aspergillus rugulosus | NRRL 8113 | Eli Lilly & Co. | 1977 |
Early structural studies identified ECB as a cyclic hexapeptide with a N-acylated fatty acid side chain (linoleic acid) [1] [10]. Key non-proteinogenic amino acids in its core included:
These residues were critical for bioactivity and stability. Taxonomic classification of producer strains faced challenges due to morphological similarities among Aspergillus species. A. nidulans and A. rugulosus were initially classified under Emericella, but genomic analysis later confirmed their placement within Aspergillus sect. Nidulantes [3]. Strain improvement programs quickly began, leveraging classical mutagenesis to boost titers from initial yields of <50 mg/L to ~500 mg/L within a decade [3].
Initial bioactivity studies demonstrated ECB’s potent fungicidal effects against Candida species but noted minimal activity against Cryptococcus neoformans or filamentous fungi like Mucor [1] [6]. Mechanistic investigations revealed that ECB induced osmotic instability in yeast cells, leading to cell lysis. By 1979, researchers hypothesized that ECB targeted cell wall biosynthesis, specifically inhibiting the synthesis of β-(1,3)-D-glucan—a structural polymer absent in mammalian cells [2] [7]. This hypothesis was confirmed when ECB was shown to noncompetitively inhibit 1,3-β-D-glucan synthase, the enzyme complex responsible for glucan polymerization [5] [6]. Notably, ECB exhibited hemolytic activity due to its natural linoleoyl side chain, limiting its direct clinical use [1] [4].
Industrial R&D programs were pivotal in optimizing ECB production and elucidating its therapeutic potential:
Table 2: Key Amino Acid Residues in the Echinocandin B Nucleus
Amino Acid Residue | Structural Role | Impact on Bioactivity |
---|---|---|
4,5-Dihydroxyornithine | Forms N-acyl-hemiacetal bridge with proline | Essential for cyclic structure stability |
3-Hydroxy-4-methylproline | Enhances hydrophobic interactions | Critical for glucan synthase binding |
3,4-Dihydroxyhomotyrosine | Provides H-bonding sites | Improves water solubility & target affinity |
4-Hydroxyproline | Stabilizes peptide conformation | Modulates membrane anchoring efficiency |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7